1-formylpiperidine-4-carboxylic Acid

CAS No.: 84163-42-8

Cat. No.: VC2500933

Molecular Formula: C7H11NO3

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 84163-42-8 |

|---|---|

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 1-formylpiperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H11NO3/c9-5-8-3-1-6(2-4-8)7(10)11/h5-6H,1-4H2,(H,10,11) |

| Standard InChI Key | IZNTWTMLHCGAJU-UHFFFAOYSA-N |

| SMILES | C1CN(CCC1C(=O)O)C=O |

| Canonical SMILES | C1CN(CCC1C(=O)O)C=O |

Introduction

Chemical Identity and Structure

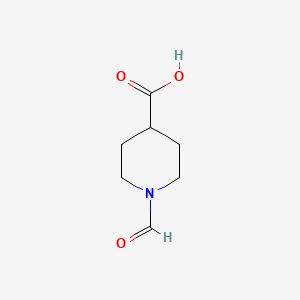

1-Formylpiperidine-4-carboxylic acid, also known as N-formylisonipecotic acid, is a piperidine derivative featuring a formyl group on the nitrogen atom and a carboxylic acid group at the 4-position of the ring. The compound's key identifiers are presented in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 84163-42-8 |

| Molecular Formula | C7H11NO3 |

| Molecular Weight | 157.17 g/mol |

| Common Synonyms | N-Formylisonipecotic acid, 1-Formylisonipecotic acid, 1-Formyl-4-piperidinecarboxylic acid, 4-Piperidinecarboxylic acid 1-formyl-, 1-Methanoylpiperidine-4-carboxylic acid |

| IUPAC Name | 1-Formylpiperidine-4-carboxylic acid |

The compound consists of a six-membered piperidine ring with a formyl group (-CHO) attached to the nitrogen atom and a carboxylic acid group (-COOH) at the para position (carbon-4) . This specific arrangement of functional groups contributes to its chemical reactivity and potential applications in pharmaceutical synthesis.

Structural Features

The structure of 1-formylpiperidine-4-carboxylic acid includes:

-

A saturated heterocyclic piperidine ring

-

A formyl (aldehyde) group attached to the nitrogen atom

-

A carboxylic acid group at the 4-position of the piperidine ring

-

Three stereogenic centers, which can lead to various stereoisomers

The presence of both the formyl group and carboxylic acid functional group makes this compound particularly useful as a building block in organic synthesis, providing multiple reactive sites for further transformations.

Physical and Chemical Properties

1-Formylpiperidine-4-carboxylic acid possesses specific physical and chemical properties that define its behavior in various conditions and reactions. These properties are crucial for understanding its applications and handling requirements.

Reactivity Profile

The compound exhibits reactivity characteristic of both formyl groups and carboxylic acids:

-

The formyl group can participate in condensation reactions with amines and hydrazines

-

The carboxylic acid group can form esters, amides, and anhydrides

-

Both functional groups can be reduced, oxidized, or protected depending on synthetic needs

This dual functionality makes 1-formylpiperidine-4-carboxylic acid valuable in the synthesis of complex molecules, particularly those requiring selective transformations.

| Supplier | Product Number | Purity | Package Size | Price (as of April 2025) |

|---|---|---|---|---|

| TCI Chemical | F0749 | >95.0%(GC)(T) | 1g | $112 |

| TRC | F701445 | Not specified | 50mg | $45 |

| SynQuest Laboratories | 4H58-1-E7 | Not specified | 250mg | $125 |

| Matrix Scientific | 082741 | 97% | 1g | $130 |

| Oakwood | 009958 | Not specified | 5g | $134 |

| CymitQuimica | IN-DA003ECH | Not specified | 1g | €26.00 |

| CymitQuimica | IN-DA003ECH | Not specified | 5g | €46.00 |

| CymitQuimica | IN-DA003ECH | Not specified | 10g | €66.00 |

| CymitQuimica | IN-DA003ECH | Not specified | 25g | €86.00 |

| CymitQuimica | IN-DA003ECH | Not specified | 100g | €189.00 |

The pricing information indicates that 1-formylpiperidine-4-carboxylic acid is a relatively specialized chemical with moderate to high cost, suggesting its use primarily in research and development rather than large-scale industrial applications .

Synthetic Routes and Preparation

Understanding the synthetic pathways to produce 1-formylpiperidine-4-carboxylic acid is important for researchers working with this compound. While the search results don't provide specific synthesis methods for this exact compound, related formylation reactions can be inferred.

Applications and Uses

1-Formylpiperidine-4-carboxylic acid has several potential applications based on its structural features and reactivity.

Pharmaceutical Applications

The compound may serve as:

-

A building block in the synthesis of pharmaceutical compounds

-

An intermediate in the preparation of peptidomimetics

-

A precursor for compounds with potential biological activity

Research Applications

In research settings, the compound can be utilized for:

-

Studies of carboxylic acid and formyl group reactivity

-

Development of new synthetic methodologies

Related Compounds and Derivatives

Several compounds structurally related to 1-formylpiperidine-4-carboxylic acid have been described and may have similar or complementary applications.

Structural Analogs

These related compounds demonstrate the variety of protected forms available for synthetic applications, each offering specific advantages depending on the synthetic strategy and conditions required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume